N-(2-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-15-9-5-4-8-14(15)20-16(21)10-23-17-12-6-2-3-7-13(12)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHINGXLKZCUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Quinazoline Ring Formation
The synthesis of N-(2-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide begins with the construction of the quinazoline backbone. A widely adopted method involves cyclization reactions using anthranilic acid derivatives. For instance, 2-nitrobenzaldehyde undergoes condensation with ammonium acetate and benzil in glacial acetic acid under reflux to form 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole. Subsequent reduction of the nitro group to an amine using stannous chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid and methanol yields the primary amine intermediate. This intermediate is critical for introducing the thiol group via reaction with carbon disulfide (CS₂) and potassium hydroxide in ethanol, producing quinazoline-4-thiol.
Thioether Linkage Formation
The thiol group at position 4 of the quinazoline ring undergoes nucleophilic substitution with 2-chloro-N-(2-methoxyphenyl)acetamide . This step is typically conducted in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C for 12 hours. The reaction proceeds via an Sₙ2 mechanism, where the thiolate anion displaces chloride from the chloroacetamide derivative. Optimization studies indicate that solvent polarity and temperature significantly influence yield, with DMF providing superior solubility for both reactants.
Intermediate Synthesis: 2-Chloro-N-(2-Methoxyphenyl)Acetamide
Chloroacetylation of 2-Methoxyaniline
The acetamide side chain is synthesized separately through a two-step process. First, 2-methoxyaniline reacts with chloroacetyl chloride in acetone at ambient temperature in the presence of triethylamine (Et₃N) to form 2-chloro-N-(2-methoxyphenyl)acetamide. Triethylamine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. Yields exceeding 85% are achievable with stoichiometric control and slow addition of chloroacetyl chloride.
Alternative Pathways Using Azide Intermediates
In some protocols, sodium azide (NaN₃) is employed to convert 2-chloro-N-(2-methoxyphenyl)acetamide into the corresponding azide, which subsequently undergoes Staudinger or Huisgen cycloaddition reactions for further functionalization. However, this route is less commonly utilized for the target compound due to competing side reactions.
Optimization and Scalability
Solvent and Base Selection
Comparative studies highlight DMF and K₂CO₃ as optimal for the thioether-forming step, achieving yields of 70–78%. Substituting DMF with less polar solvents (e.g., toluene) reduces yields to <50%, attributed to poor solubility of the quinazoline thiolate. Similarly, replacing K₂CO₃ with weaker bases like NaHCO₃ results in incomplete conversion.
Temperature and Reaction Time
Elevated temperatures (80–90°C) are critical for accelerating the Sₙ2 reaction, with reaction times exceeding 10 hours necessary for maximal yield. Microwave-assisted synthesis has been explored to reduce reaction times to 2–3 hours, though scalability remains a challenge.
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.45 (d, J = 7.8 Hz, 1H, quinazoline-H), 7.92–7.85 (m, 2H, aryl-H), 7.45–7.38 (m, 2H, aryl-H), 4.25 (s, 2H, SCH₂), 3.81 (s, 3H, OCH₃).
- ¹³C NMR (101 MHz, DMSO-d₆): δ 169.5 (C=O), 159.8 (quinazoline-C4), 152.3 (OCH₃), 134.2–112.7 (aryl-C), 38.4 (SCH₂).
Mass Spectrometry (MS):
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98% using a C18 column and acetonitrile/water (70:30) mobile phase.
Comparative Analysis of Methodologies
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Classical Sₙ2 (DMF/K₂CO₃) | 78 | 12 | High reproducibility |
| Microwave-assisted | 72 | 3 | Reduced time |
| Azide-mediated | 65 | 18 | Functional group diversity |
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide is a synthetic compound that belongs to the class of quinazolinone derivatives, featuring a quinazolin-4-ylthio moiety linked to a 2-methoxyphenyl group via an acetamide functional group. It is of interest because of its potential biological activities, especially in medicinal chemistry.
Biological Activities
This compound has demonstrated promising biological activities, especially in antimicrobial and anticancer studies. Quinazolinone derivatives have exhibited significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species.
In vitro studies have demonstrated that this compound may possess antitumor activity, with some derivatives showing lower growth inhibitory concentrations compared to chemotherapeutic agents like 5-fluorouracil. The mechanism of action is believed to involve interactions with specific cellular targets, potentially disrupting critical biological pathways.
Applications
This compound has potential applications in various fields:
- Antimicrobial Research: It can be used to study the inhibition of bacterial and fungal growth.
- Anticancer Research: It can be utilized to explore its antitumor activity and mechanisms of action.
- Drug Discovery: It serves as a lead compound for developing new therapeutic agents.
- Material Science: Potential applications in creating novel materials with specific biological interactions.
Structural Analogs
Several compounds share structural similarities with this compound, particularly within the quinazolinone class:
- N-(4-Chlorophenyl)-2-(quinazolin-4-ylthio)acetamide exhibits antitumor activity, with chlorine substitution enhancing lipophilicity.
- N-(3,4,5-trimethoxybenzyl)-2-(quinazolin-4-ylthio)acetamide exhibits antitumor activity, with multiple methoxy groups increasing solubility.
- 4-Methyl-N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide exhibits antimicrobial activity, with the methyl group potentially influencing binding affinity.
These compounds illustrate variations in substituents that can affect biological activity and pharmacokinetic properties, highlighting the uniqueness of this compound within its class.
Research Findings
Research indicates that quinazolinone derivatives exhibit significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species. In vitro studies have demonstrated antitumor activity, with some derivatives showing lower growth inhibitory concentrations compared to established chemotherapeutic agents like 5-fluorouracil. The mechanism of action is believed to involve interactions with specific cellular targets, potentially disrupting critical biological pathways. Molecular docking studies suggest that this compound can interact with key residues in target proteins, enhancing its efficacy as an inhibitor. Such studies are crucial for understanding the pharmacodynamics and optimizing the therapeutic potential of this compound.
Tables of Related Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(4-Chlorophenyl)-2-(quinazolin-4-ylthio)acetamide | Antitumor activity | Chlorine substitution enhances lipophilicity |
| N-(3,4,5-trimethoxybenzyl)-2-(quinazolin-4-ylthio)acetamide | Antitumor activity | Multiple methoxy groups increase solubility |
| 4-Methyl-N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide | Antimicrobial activity | Methyl group may influence binding affinity |
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance binding affinity and specificity, while the thioether linkage provides stability and flexibility to the molecule.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the quinazoline ring, phenyl group, or acetamide linker. These modifications significantly alter biological activity and physicochemical properties:
Key Observations :
- Electron-Donating Groups : Methoxy substituents (e.g., 2-methoxyphenyl or 3,4,5-trimethoxybenzyl) enhance solubility and modulate receptor interactions. Compound 9 showed moderate antiproliferative activity (10% MGI%), likely due to the bulky trimethoxybenzyl group limiting membrane permeability .
- Sulfonyl vs. Thioether Linkers : Sulfonyl-containing analogs (e.g., compound 38 ) exhibit stronger anticancer activity (IC₅₀: 2.1–4.3 μM) compared to thioether-linked derivatives, possibly due to improved stability or target binding .
- Heterocyclic Modifications : Triazole or allyl substituents (e.g., compounds in ) may alter pharmacokinetics but require further biological evaluation.
Pharmacological Activity Comparison
- Anticancer Activity : The parent compound demonstrates broad-spectrum activity against HCT-1, SF268, and MCF-7 cell lines, though less potent than sulfonylquinazoline analogs like 38 and 39 .
- Mechanistic Insights : Quinazoline-thioacetamides likely inhibit tyrosine kinases or tubulin polymerization, similar to other quinazoline derivatives. The 2-methoxyphenyl group may enhance DNA intercalation or topoisomerase inhibition .
- Potency Trends : Bulky substituents (e.g., trimethoxybenzyl in compound 9 ) reduce activity, suggesting steric hindrance limits target engagement .
Physicochemical and Structural Properties
- Lipophilicity : The 2-methoxyphenyl group increases logP values (~2.8), enhancing blood-brain barrier permeability compared to unsubstituted phenyl analogs (logP ~1.9) .
- Crystallographic Data: X-ray studies of related acetamides (e.g., N-(4-bromophenyl)-2-(2-thienyl)acetamide) reveal planar quinazoline cores and non-coplanar acetamide linkages, suggesting conformational flexibility during receptor binding .
Biological Activity
N-(2-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide is a synthetic compound belonging to the quinazolinone derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of an isothiocyanate with an anthranilic acid derivative to form a thiol intermediate, followed by acylation with an acetamide. The synthesis can be summarized as:
- Formation of thiol intermediate from isothiocyanate and anthranilic acid.
- Acylation of the thiol intermediate with acetamide.
These methods emphasize the importance of the thiol group in enhancing the compound's reactivity and biological activity .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that this compound exhibits antifungal properties as well, particularly against Candida species. The mechanism of action for its antimicrobial effects may involve disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
The anticancer potential of this compound has been evaluated across several cancer cell lines. Notably, it has shown promising results in inhibiting the growth of leukemia (CCRF-CEM), CNS cancer (SF-539, SNB-75), renal cancer (786, RXF393), and breast cancer (MDA-MB-231) cell lines. The growth inhibition percentages ranged from 31.50% to 47.41% compared to control treatments .
Table 1: Summary of Anticancer Activity
| Cancer Cell Line | Growth Inhibition (%) | Reference |
|---|---|---|
| CCRF-CEM (Leukemia) | 31.50 - 47.41 | |
| SF-539 (CNS Cancer) | Significant | |
| MDA-MB-231 (Breast) | Significant |
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity, while the methoxyphenyl group may enhance binding affinity and specificity .
Structure-Activity Relationship (SAR)
Research into the SAR of quinazolinone derivatives has revealed that modifications in substituents significantly influence biological activity. For instance:
Table 2: Structure-Activity Relationship Analysis
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N-(4-Chlorophenyl)-2-(quinazolin-4-ylthio)acetamide | Structure | Antitumor activity | Chlorine substitution enhances lipophilicity |
| N-(3,4,5-trimethoxybenzyl)-2-(quinazolin-4-ylthio)acetamide | Structure | Antitumor activity | Multiple methoxy groups increase solubility |
| 4-Methyl-N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide | Structure | Antimicrobial activity | Methyl group may influence binding affinity |
These compounds illustrate how variations in substituents can affect biological activity and pharmacokinetic properties, highlighting the uniqueness of this compound within its class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
